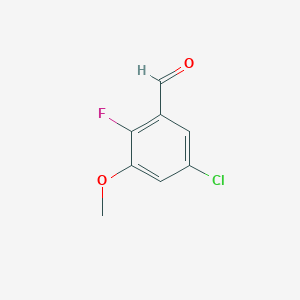

5-Chloro-2-fluoro-3-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClFO2 |

|---|---|

Molecular Weight |

188.58 g/mol |

IUPAC Name |

5-chloro-2-fluoro-3-methoxybenzaldehyde |

InChI |

InChI=1S/C8H6ClFO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3 |

InChI Key |

FESAOLXFUTWKFR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1F)C=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 2 Fluoro 3 Methoxybenzaldehyde and Its Structural Analogues

Chemo- and Regioselective Functionalization Strategies of Halogenated Benzaldehydes

The primary challenge in synthesizing polysubstituted aromatic compounds lies in controlling the position of incoming functional groups. The existing substituents on the benzaldehyde (B42025) ring—chloro, fluoro, methoxy (B1213986), and the aldehyde itself—exert distinct electronic and steric influences that direct the course of further reactions. Chemo- and regioselective functionalization strategies are therefore paramount for the efficient construction of molecules like 5-Chloro-2-fluoro-3-methoxybenzaldehyde. amanote.com

Key to these strategies is the ability to selectively activate a specific C-H or C-X (where X is a halogen) bond among several possibilities. For instance, in the synthesis of related structures like 5-chloro-2-hydroxy-4-methoxy-benzaldehyde, selective chlorination has been achieved using N-chlorosuccinimide on a pre-existing hydroxy-methoxy-benzaldehyde, demonstrating regiocontrol in halogenation. chemicalbook.com Substrate-directed approaches have proven highly effective in achieving chemo- and regioselectivity during the benzannulation or functionalization of complex aromatic precursors. rsc.orgnih.gov

Catalytic Approaches in Benzene (B151609) Ring Derivatization

Catalysis is a cornerstone of modern organic synthesis, providing pathways to complex molecules with high efficiency and selectivity. nih.gov For the derivatization of the benzene ring in halogenated benzaldehydes, both transition metal catalysis and organocatalysis offer powerful tools.

Palladium-catalyzed cross-coupling reactions have transformed the art of creating carbon-carbon and carbon-heteroatom bonds. nobelprize.orgjocpr.com These reactions are indispensable for derivatizing aryl halides. libretexts.orgrsc.org Among these, the Buchwald-Hartwig amination is a premier method for forming C–N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly relevant for the functionalization of chloro-substituted benzaldehydes.

The reaction proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired aryl amine product and regenerate the Pd(0) catalyst. libretexts.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and reaction conditions, with various generations of catalysts developed to handle increasingly challenging substrates, including electron-deficient aryl chlorides. wikipedia.orgorganic-chemistry.orgresearchgate.net The development of specialized bidentate and sterically hindered phosphine (B1218219) ligands has been crucial in expanding the reaction's scope and efficiency. wikipedia.orgorganic-chemistry.org

| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Yield (%) |

| Aryl Bromide | Primary Amine | Pd(dba)₂ / BINAP | NaOt-Bu | >80 |

| Aryl Chloride | Secondary Amine | Pd(OAc)₂ / SPhos | K₃PO₄ | ~90 |

| Hindered Aryl Bromide | Primary Amine | Pd₂ (dba)₃ / XPhos | Cs₂CO₃ | >95 |

| β-Chloroacroleins | Lactams | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 60-95 researchgate.net |

This table presents representative data synthesized from typical outcomes of Buchwald-Hartwig amination reactions.

Beyond palladium, other transition metals are instrumental in the derivatization of aromatic rings. Nickel catalysts, for example, are effective in multi-component reactions that can assemble complex structures in a single step. nih.gov Iridium-catalyzed reactions have been developed for the ortho C-H alkylation of aromatic aldehydes using alkyl boron reagents, offering a direct method to introduce alkyl groups adjacent to the aldehyde. researchgate.net

Furthermore, chemo-enzymatic cascades represent an innovative approach, combining the selectivity of enzymes with the reactivity of metal catalysts. rsc.org For instance, palladium or copper catalysts can be used in tandem with enzymes to produce valuable aromatic aldehydes from renewable starting materials like phenylpropenes. rsc.org Such multi-step, one-pot procedures are highly efficient and align with the principles of green chemistry. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative for a variety of transformations, often with high stereoselectivity. nih.govbeilstein-journals.org For aldehydes, N-heterocyclic carbenes (NHCs) are versatile organocatalysts that can activate the aldehyde group for subsequent reactions, such as cycloadditions to form complex heterocyclic structures. nih.gov

The field has also seen the development of oxidative enamine catalysis, where a secondary amine catalyst converts an aldehyde into an enamine intermediate. nih.gov This enamine can then be oxidized to generate an iminium species, enabling direct asymmetric β-functionalization of the aldehyde. nih.gov Organocatalysis can also be merged with other fields; for example, combining it with photoredox catalysis allows for the enantioselective α-benzylation of aldehydes under mild conditions. acs.org

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes is increasingly guided by the 12 principles of green chemistry, which advocate for waste prevention, high atom economy, use of safer chemicals and solvents, energy efficiency, and the use of catalytic reagents over stoichiometric ones. nih.govacs.orgrjpn.orgresearchgate.net Catalytic methods, including both transition-metal and organocatalysis, are inherently greener as they reduce waste by being active in small amounts and recyclable in principle. nih.gov

A key tenet of green chemistry is the reduction of "derivatization" steps, such as the use of protecting groups, which add to the step count and generate waste. nih.govacs.org The development of one-pot, cascade reactions, where multiple transformations occur in the same reaction vessel, exemplifies this principle and leads to more efficient and sustainable syntheses. rsc.orgrug.nlacs.org

Solvents account for a significant portion of the mass and environmental impact of chemical processes. acs.org Consequently, minimizing their use or replacing them with safer alternatives is a major goal of green chemistry. rjpn.org

Microwave-Assisted Synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction time, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govbiotage.comsemanticscholar.org This technology is applicable to a wide range of reactions involving aldehydes, including condensations and the synthesis of heterocyclic compounds. nih.govacs.orgoiccpress.com

Mechanochemical Ball Milling is a solvent-free technique where mechanical energy, generated by grinding reactants together with steel balls in a jar, is used to drive chemical reactions. nih.govresearchgate.net This method is effective for numerous organic transformations, including C-N bond formation and condensation reactions involving aromatic aldehydes. beilstein-journals.orgrsc.org In some cases, the solvent-free environment of mechanochemistry can lead to enhanced reaction selectivity. nih.gov

| Reaction Type | Method | Conditions | Time | Yield (%) |

| Aldol Condensation | Conventional | Stirring, 10 °C | 120 min + 24h | ~70-80 |

| Aldol Condensation | Microwave | Irradiation, 900W | 2 min | >90 semanticscholar.org |

| Claisen-Schmidt | Conventional | Heating | Several hours | Variable |

| Claisen-Schmidt | Microwave | Irradiation, 50 °C | 10-30 min | >95 nih.gov |

This table compares reaction efficiency for representative aldehyde reactions under conventional and green conditions.

Atom Economy and Waste Reduction in Synthesis

In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, a strong emphasis is placed on designing synthetic routes that are not only efficient in yield but also in their use of raw materials, minimizing waste. bath.ac.ukcore.ac.uk The principles of green chemistry provide a framework for evaluating the environmental impact of chemical processes, with metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) being crucial assessment tools. nih.govresearchgate.netwhiterose.ac.uk

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov An ideal, 100% atom-economical reaction, such as an addition or rearrangement, incorporates all reactant atoms into the final product, generating no byproducts. jocpr.com In contrast, substitution and elimination reactions are inherently less atom-economical. nih.gov

The synthesis of highly substituted aromatic aldehydes like this compound can be approached through various classical formylation methods. wikipedia.org An analysis of these routes reveals significant differences in their atom economy and potential for waste generation. Two plausible pathways starting from 1-chloro-4-fluoro-2-methoxybenzene are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

The Vilsmeier-Haack reaction typically uses phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. While effective, this method generates stoichiometric amounts of waste products. For instance, the reaction with DMF and POCl₃ produces a dichlorophosphate (B8581778) intermediate that is hydrolyzed during workup, leading to phosphoric acid and dimethylamine (B145610) hydrochloride as byproducts, none of which are incorporated into the final aldehyde.

A second common approach is ortho-lithiation (or directed ortho-metalation) , where a strong base, typically an organolithium reagent like n-butyllithium, is used to deprotonate the position ortho to a directing group. For a precursor like 1-chloro-4-fluoro-2-methoxybenzene, the methoxy group can direct the lithiation. The resulting aryllithium species is then quenched with an electrophilic formylating agent such as DMF. This route also suffers from poor atom economy, as the n-butyllithium is converted to butane, and the quenching of DMF with the aryllithium intermediate generates lithium dimethylamide as a byproduct.

A comparative analysis of the theoretical atom economy for these two methods highlights the inherent wastefulness of classical stoichiometric reagents.

| Synthetic Route | Key Reagents | Major Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | (CH₃)₂NH₂Cl, H₃PO₄ | ~45% |

| Ortho-lithiation/Formylation | n-BuLi, DMF | Butane, LiN(CH₃)₂ | ~52% |

Stereochemical Control and Diastereoselectivity Considerations in Substituted Aromatic Systems

While this compound is an achiral molecule, its aldehyde functional group serves as a prochiral center. Reactions involving nucleophilic addition to the carbonyl carbon can generate a new stereocenter, and the stereochemical outcome of such transformations is of paramount importance in synthetic chemistry. The ability to control the formation of a specific stereoisomer is critical, as different stereoisomers of a molecule can have vastly different biological activities. diva-portal.org

The diastereoselectivity of nucleophilic additions to the aldehyde is governed by the existing structural features of the aromatic ring. The steric and electronic properties of the ortho, meta, and para substituents influence the trajectory of the incoming nucleophile. Classical models, such as the Felkin-Anh model, are used to predict the stereochemical outcome by analyzing the steric hindrance around the carbonyl group.

In the case of this compound, the ortho-fluoro substituent plays a particularly significant role. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the carbonyl carbon. libretexts.org Furthermore, its relatively small size compared to other halogens means its steric influence might be less pronounced than its electronic effect. The reactivity of C-H bonds ortho to fluorine substituents is known to be enhanced in certain metal-catalyzed reactions, a phenomenon attributed to electronic effects and potential coordination with the metal center. nih.govacs.org This directing effect could also play a role in certain catalyzed addition reactions.

The stereochemical course of a nucleophilic addition to the aldehyde can be influenced by several factors:

Steric Hindrance : The ortho-fluoro group, despite its small size, provides more steric bulk than a hydrogen atom, potentially directing larger nucleophiles to attack from the less hindered face of the carbonyl.

Electronic Effects : The strong inductive withdrawal of the ortho-fluoro and para-chloro groups deactivates the ring but activates the carbonyl for nucleophilic attack. studymind.co.uk The meta-methoxy group has a weaker inductive withdrawing effect and a resonance-donating effect, which can modulate the electron density of the ring. libretexts.org

Chelation Control : In reactions involving Lewis acids or certain organometallic reagents, the ortho-fluoro and meta-methoxy groups could potentially chelate with the metal center, creating a more rigid transition state and leading to higher diastereoselectivity. acs.org

Nucleophile and Reaction Conditions : The size of the nucleophile, the choice of solvent, and the presence of a catalyst are all critical parameters that can be tuned to favor the formation of a specific diastereomer. diva-portal.orgnih.gov

These controlling elements are crucial when this compound or its analogues are used as intermediates in the synthesis of more complex, stereochemically rich target molecules.

| Factor | Potential Influence on Diastereoselectivity |

|---|---|

| Steric Bulk of Nucleophile | Larger nucleophiles are more sensitive to steric hindrance from the ortho-substituent, potentially increasing diastereomeric ratios. |

| Lewis Acid Catalyst | Can coordinate with the carbonyl oxygen and potentially the ortho-fluoro or meta-methoxy groups, leading to a rigid transition state and enhanced facial selectivity. |

| Electronic Nature of Substituents | The strong inductive effect of the fluorine atom can influence the geometry of the transition state and the stability of forming stereoisomers. |

| Reaction Temperature | Lower temperatures generally favor the thermodynamically more stable transition state, often leading to higher diastereoselectivity. |

Elucidation of Chemical Reactivity and Advanced Transformation Pathways

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Substituted Benzene (B151609) Ring

The benzene ring of 5-Chloro-2-fluoro-3-methoxybenzaldehyde is moderately deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing chloro and fluoro groups. However, the methoxy (B1213986) group at the 3-position is an activating, ortho-, para-director. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CHO | 1 | Deactivating | meta- |

| -F | 2 | Deactivating | ortho-, para- |

| -OCH₃ | 3 | Activating | ortho-, para- |

| -Cl | 5 | Deactivating | ortho-, para- |

Considering the combined influence of these groups, electrophilic attack is most likely to occur at the C4 and C6 positions, which are ortho and para to the activating methoxy group, respectively. However, the C2 position is sterically hindered by the adjacent fluorine and aldehyde groups. The C6 position is also influenced by the ortho-directing effect of the chlorine atom.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Chloro-2-fluoro-3-methoxy-4-nitrobenzaldehyde and 5-Chloro-2-fluoro-3-methoxy-6-nitrobenzaldehyde |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-5-chloro-2-fluoro-3-methoxybenzaldehyde and 6-Bromo-5-chloro-2-fluoro-3-methoxybenzaldehyde |

Nucleophilic aromatic substitution (SNAr) on the ring is also possible, particularly at the positions activated by electron-withdrawing groups. The carbon atoms attached to the chlorine and fluorine atoms are potential sites for nucleophilic attack. Generally, a C-Cl bond is more readily cleaved than a C-F bond in SNAr reactions. Therefore, substitution of the chlorine atom at the C5 position is more likely to occur than substitution of the fluorine atom at the C2 position. The presence of the electron-withdrawing aldehyde group further facilitates this reaction.

Carbonyl Group Chemistry: Advanced Derivatization and Condensation Reactions

The aldehyde functional group is a key site of reactivity in this compound, readily undergoing a variety of condensation and derivatization reactions.

The carbonyl group reacts with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine.

Reaction Scheme: R-NH₂ + this compound ⇌ 5-Chloro-2-fluoro-3-methoxybenzylideneamine + H₂O

This reaction is crucial for the synthesis of various heterocyclic compounds and molecules with potential biological activity.

The Wittig reaction provides a versatile method for the conversion of the aldehyde to an alkene. ossila.com In this reaction, a phosphorus ylide (a Wittig reagent) attacks the carbonyl carbon to form a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The geometry of the resulting alkene (E or Z) depends on the nature of the ylide and the reaction conditions.

General Wittig Reaction: Ph₃P=CHR + this compound → 5-Chloro-2-fluoro-3-methoxystyrene derivative + Ph₃PO

This reaction is instrumental in the synthesis of complex organic molecules, including natural products and pharmaceuticals. For instance, 2-fluoro-3-methoxybenzaldehyde is used in the synthesis of benzosuberone derivatives via a Wittig reaction with (3-carboxypropyl)triphenylphosphonium bromide. ossila.com

This compound can participate in base- or acid-catalyzed condensation reactions with enolates or active methylene (B1212753) compounds.

Aldol Condensation: In the presence of a base, it can react with an enolizable aldehyde or ketone to form a β-hydroxy aldehyde or ketone (an aldol adduct). Subsequent dehydration can lead to the formation of an α,β-unsaturated carbonyl compound.

Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from an active methylene compound like malonic acid or ethyl acetoacetate. researchgate.net The reaction is often catalyzed by a weak base such as piperidine or pyridine. researchgate.net

Table 2: Examples of Condensation Reactions

| Reaction Type | Reactant | Catalyst | Product Type |

|---|---|---|---|

| Aldol Condensation | Acetone | NaOH | β-Hydroxy ketone |

Halogen Atom Reactivity: Selective Activation and Replacement Reactions

The chlorine and fluorine atoms on the benzene ring can be selectively activated and replaced under specific conditions. As mentioned earlier, the C-Cl bond is generally more reactive towards nucleophilic substitution than the C-F bond. This difference in reactivity can be exploited for selective functionalization of the molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the selective replacement of the halogen atoms with carbon-based nucleophiles. The reactivity of the halogens in these reactions generally follows the order I > Br > Cl >> F. Thus, the chlorine atom at the C5 position would be more susceptible to oxidative addition to a palladium(0) catalyst than the fluorine atom at the C2 position. This allows for the selective formation of a C-C bond at the C5 position while leaving the C-F bond intact.

Redox Chemistry of the Benzaldehyde (B42025) Moiety

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a well-established reaction. researchgate.net

Oxidation Reaction: this compound + [O] → 5-Chloro-2-fluoro-3-methoxybenzoic acid

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 5-Chloro-2-fluoro-3-methoxybenzyl alcohol, using various reducing agents. Common reagents for this reduction include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation (H₂/catalyst). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it does not typically reduce other functional groups that might be present in the molecule. The electrochemical reduction of similar substituted benzaldehydes to their corresponding alcohols has also been reported. semanticscholar.org

Reduction Reaction: this compound + [H] → 5-Chloro-2-fluoro-3-methoxybenzyl alcohol

Reaction Kinetics and Mechanistic Studies of Transformation Processes

The study of reaction kinetics and mechanisms for the transformation of this compound is crucial for understanding its chemical behavior and optimizing its application in various synthetic pathways. While specific kinetic data for this particular molecule is not extensively documented in publicly available literature, a comprehensive understanding can be derived from studies on analogous substituted benzaldehydes. The reactivity of the aldehyde functional group is significantly influenced by the electronic effects of the substituents on the benzene ring.

In this compound, the chlorine and fluorine atoms act as electron-withdrawing groups through their inductive effects, which increases the electrophilicity of the carbonyl carbon. Conversely, the methoxy group is an electron-donating group through its resonance effect. The interplay of these electronic factors governs the rates and pathways of its chemical transformations.

Detailed Research Findings

Kinetic studies on the oxidation of various monosubstituted benzaldehydes have shown that the reaction is typically first order with respect to both the benzaldehyde and the oxidizing agent. For instance, the oxidation of benzaldehydes by benzyltrimethylammonium chlorobromate (BTMACB) in aqueous acetic acid leads to the formation of the corresponding benzoic acids. A substantial kinetic isotope effect observed in the oxidation of [2H]benzaldehyde (PhCDO) indicates that the cleavage of the aldehydic C-H bond is the rate-determining step. acs.org

The rates of oxidation for meta- and para-substituted benzaldehydes have been correlated using Charton's triparametric LDR equation, while ortho-substituted benzaldehydes are correlated with the tetraparametric LDRS equation. These correlations reveal that the oxidation of para-substituted benzaldehydes is more sensitive to the delocalization (resonance) effect, whereas ortho- and meta-substituted compounds show a greater dependence on the field (inductive) effect. acs.orgresearchgate.netnih.gov A positive value of η in these correlations suggests the presence of an electron-deficient reaction center in the rate-determining step, which is consistent with a mechanism involving a hydride ion transfer from the aldehyde to the oxidant. The reaction is also subject to steric hindrance by ortho substituents. acs.orgnih.gov

The following table presents representative kinetic data for the oxidation of various substituted benzaldehydes, which can be used to infer the expected reactivity of this compound. The rate constants illustrate the influence of different substituents on the reaction rate.

| Substituent | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 288 K | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 298 K | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 308 K | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 318 K |

| H | 0.60 | 1.15 | 2.11 | 3.89 |

| p-F | 0.71 | 1.32 | 2.41 | 4.37 |

| p-Cl | 0.42 | 0.83 | 1.62 | 3.09 |

| m-Cl | 0.23 | 0.48 | 0.96 | 1.82 |

| o-Cl | 0.28 | 0.55 | 1.07 | 2.04 |

| p-OMe | 2.14 | 3.71 | 6.23 | 10.2 |

This table is generated based on data from the oxidation of substituted benzaldehydes and is intended for illustrative purposes to show general trends. The specific rate constants for this compound may vary.

Mechanistically, the oxidation of benzaldehydes can proceed through a hydride transfer mechanism. The reaction is initiated by the attack of the oxidant on the carbonyl carbon, followed by the rate-determining transfer of a hydride ion from the aldehyde to the oxidant, leading to the formation of a carboxylic acid. The presence of electron-withdrawing groups like chlorine and fluorine at the ortho and para positions tends to decrease the reaction rate by destabilizing the electron-deficient transition state. Conversely, electron-donating groups like methoxy at the para position increase the rate.

For this compound, the cumulative electron-withdrawing inductive effects of the chloro and fluoro groups would be expected to decrease the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack but potentially slowing down reactions that involve the formation of a positive charge at the benzylic position. The electron-donating resonance effect of the methoxy group would counteract this to some extent. The net effect on the reaction kinetics will depend on the specific transformation pathway and the nature of the transition state.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For 5-Chloro-2-fluoro-3-methoxybenzaldehyde, both ¹H and ¹³C NMR would provide definitive information on the chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the two aromatic protons, and the methoxy (B1213986) group protons. The aldehydic proton (CHO) would appear as a singlet significantly downfield, typically in the range of δ 9.8–10.1 ppm, due to the strong deshielding effect of the carbonyl group. The methoxy group (-OCH₃) protons would also present as a singlet, expected around δ 3.9–4.1 ppm. The two aromatic protons would appear as doublets due to coupling with the fluorine atom and potentially smaller long-range couplings to each other, with their chemical shifts influenced by the cumulative electronic effects of the chloro, fluoro, methoxy, and aldehyde substituents.

The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing at approximately δ 189–192 ppm. The aromatic carbons would resonate in the typical range of δ 110–160 ppm, with their specific shifts dictated by the attached substituents. The methoxy carbon would be found further upfield, around δ 56 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | ~9.9 | ~190 |

| Aromatic C-H (H-4) | ~7.3 - 7.5 | ~125 - 130 |

| Aromatic C-H (H-6) | ~7.1 - 7.3 | ~115 - 120 |

| Methoxy (OCH₃) | ~4.0 | ~56 |

| Aromatic C-CHO | - | ~135 - 140 |

| Aromatic C-F | - | ~155 - 160 (d, ¹JCF) |

| Aromatic C-OCH₃ | - | ~145 - 150 |

| Aromatic C-Cl | - | ~120 - 125 |

Note: These are estimated values based on analogous structures. Actual experimental values may vary. The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling.

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would primarily show a correlation between the two aromatic protons, confirming their spatial proximity (typically 3-4 bonds apart). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique for identifying which proton is directly attached to which carbon atom (one-bond ¹H-¹³C correlations). columbia.edu It would definitively link the aldehydic proton signal to the aldehydic carbon signal, the methoxy proton signals to the methoxy carbon, and each aromatic proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for piecing together the molecular framework. Key expected correlations would include the aldehydic proton to the aromatic carbon it's attached to (C1), the methoxy protons to the aromatic carbon they are attached to (C3), and the aromatic protons to their neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It would show correlations between the methoxy protons and the aromatic proton at the C-4 position, providing further confirmation of the substituent arrangement.

Modern computational chemistry offers powerful tools for predicting NMR chemical shifts, which can then be compared with experimental data for structure validation. ut.ee Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are commonly employed for this purpose. nih.govresearchgate.net

The process involves first optimizing the molecule's 3D geometry at a specific level of theory (e.g., B3LYP functional with a 6-31G(d) or larger basis set). nih.govnih.gov Following geometry optimization, the NMR shielding tensors are calculated. nih.gov These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS), calculated at the same level of theory. ut.ee The accuracy of these predictions can be high, often with mean absolute errors of less than 0.3 ppm for ¹H and 4 ppm for ¹³C. ut.ee Discrepancies between predicted and experimental shifts can provide insights into conformational dynamics or solvent effects not captured in the gas-phase computational model.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

The analysis of the FT-IR and Raman spectra involves assigning observed absorption bands or scattering peaks to specific molecular vibrations. nih.gov For this compound, key assignments would be based on characteristic group frequencies. researchgate.net

Aldehyde Group: The most prominent feature would be the strong C=O stretching vibration, expected in the 1685-1710 cm⁻¹ region in the IR spectrum. spectroscopyonline.comresearchgate.net The aldehydic C-H stretch would appear as two distinct bands near 2820 cm⁻¹ and 2720 cm⁻¹. spectroscopyonline.com

Aromatic Ring: Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹.

Substituents: The C-O stretching of the methoxy group would result in a strong band, likely around 1250-1280 cm⁻¹ (asymmetric) and a weaker one near 1030-1050 cm⁻¹ (symmetric). The C-F and C-Cl stretching vibrations are expected in the 1200-1300 cm⁻¹ and 700-800 cm⁻¹ regions, respectively.

DFT calculations are also invaluable for vibrational analysis, as they can compute the vibrational frequencies and visualize the corresponding atomic motions (normal modes), aiding in the precise assignment of complex spectral features. nih.gov

Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Aromatic C-H Stretch | ~3050 - 3100 | Medium |

| Aldehyde C-H Stretch | ~2820, ~2720 | Medium, often sharp |

| Carbonyl (C=O) Stretch | ~1695 | Strong |

| Aromatic C=C Stretch | ~1580, ~1470 | Medium to Strong |

| Methoxy C-O Stretch | ~1260 | Strong |

| C-F Stretch | ~1220 | Strong |

| C-Cl Stretch | ~750 | Strong |

Note: These are estimated values. The exact positions can be influenced by electronic effects and vibrational coupling.

While most peaks in an IR spectrum are fundamental vibrations (transitions from the ground state v=0 to the first excited state v=1), weaker bands known as overtones (v=0 to v=2) and combination bands (simultaneous excitation of two vibrations) can also be observed. uomustansiriyah.edu.iqlibretexts.org

For this compound, a notable overtone would be that of the intense C=O stretching vibration, which might appear as a weak band at approximately double the fundamental frequency (around 3380-3400 cm⁻¹). spectroscopyonline.com A characteristic feature for aromatic compounds is a pattern of weak overtone and combination bands that appear in the 1650-2000 cm⁻¹ region. youtube.comspectroscopyonline.com The specific pattern of these "benzene fingers" can sometimes be used to deduce the substitution pattern on the aromatic ring. spectroscopyonline.com

Fermi resonance is another phenomenon that can affect the spectrum, where a fundamental vibration couples with an overtone or combination band of similar energy and symmetry. libretexts.org This interaction can cause a shift in the expected frequencies and an increase in the intensity of the weaker band. libretexts.org For aldehydes, the aldehydic C-H stretch near 2820 cm⁻¹ often experiences Fermi resonance with the overtone of the C-H bending vibration (around 1390 cm⁻¹), contributing to the appearance of two distinct peaks instead of one. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum of this compound would be characterized by absorptions arising from its conjugated aromatic system and carbonyl group.

The primary electronic transitions expected are:

π → π* Transitions: These are typically high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the benzene (B151609) ring and carbonyl group. For substituted benzaldehydes, these transitions often result in a strong absorption band (the E-band) below 250 nm and a second, slightly weaker band (the B-band) around 280-300 nm. uni-muenchen.deresearchgate.net

n → π* Transition: This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* anti-bonding orbital. researchgate.net This transition is formally forbidden by symmetry rules, resulting in a weak absorption band at a longer wavelength, typically in the 320-360 nm range for aromatic aldehydes. uni-muenchen.de

The substituents on the benzene ring (Cl, F, OCH₃) act as auxochromes, which can modify the wavelength (λ_max) and intensity (ε_max) of these absorptions. The methoxy group (an activating group) and the halogens (deactivating but ortho-, para-directing) will cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions compared to unsubstituted benzaldehyde (B42025). rsc.org

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in a substance's color—or more broadly, its UV-Visible absorption spectrum—when dissolved in different solvents of varying polarity. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. By measuring the absorption spectra of this compound in a range of solvents with different polarities (e.g., hexane, toluene, acetone, ethanol, water), one could observe shifts in the wavelength of maximum absorption (λmax).

A bathochromic (red) shift with increasing solvent polarity would indicate that the excited state is more polar than the ground state, suggesting a significant charge transfer character upon excitation. Conversely, a hypsochromic (blue) shift would imply a more polar ground state. Analysis of these shifts provides insight into the electronic distribution and dipole moments of the molecule's ground and excited states.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum mechanical method used to predict the electronic absorption spectra of molecules. By modeling this compound in silico, TD-DFT calculations can determine the energies of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and the energies of electronic transitions between them.

These calculations would yield theoretical λmax values that can be compared with experimental data. Furthermore, TD-DFT can elucidate the nature of these transitions, for instance, identifying them as n → π* or π → π* transitions, and map the distribution of electron density in the involved orbitals. Such studies are crucial for understanding the photophysical properties of the molecule.

High-Resolution Mass Spectrometry: Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, HRMS would first confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.

Upon ionization (e.g., by electron impact), the molecular ion would undergo fragmentation. The resulting fragment ions are detected, and their mass-to-charge ratios (m/z) are measured. A detailed analysis of these fragments would allow for the proposal of a fragmentation pathway. Common fragmentation patterns for substituted benzaldehydes include the loss of the formyl radical (•CHO), carbon monoxide (CO), and cleavages related to the substituents on the aromatic ring. For this specific molecule, one might expect to observe fragments corresponding to the loss of a chlorine atom, a methyl radical (•CH₃) from the methoxy group, or combinations thereof. This analysis provides a fingerprint for the molecule's structure.

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide a wealth of information about this compound, provided that suitable single crystals can be grown.

Solid-State Structural Elucidation and Conformational Analysis

SC-XRD analysis would precisely determine the bond lengths, bond angles, and torsion angles within the this compound molecule in the solid state. This allows for an unambiguous confirmation of its chemical structure. The data would also reveal the molecule's conformation, including the orientation of the aldehyde and methoxy groups relative to the benzene ring. The planarity of the molecule and any deviations from it would be quantified.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Beyond the individual molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions. Hirshfeld surface analysis is a computational tool that complements XRD data by mapping and quantifying these interactions. For this compound, this analysis would visualize and detail interactions such as C—H···O, C—H···F, and C—H···Cl hydrogen bonds, as well as potential π–π stacking interactions between the aromatic rings. The analysis provides percentages of different types of contacts, highlighting the most significant forces in the crystal packing.

Polymorphism and Co-crystallization Studies (if applicable)

Polymorphism is the ability of a substance to crystallize into different solid-state forms, each with a unique crystal structure and potentially different physical properties. If different crystallization conditions were to yield distinct crystal forms of this compound, SC-XRD would be essential to identify and characterize each polymorph. Furthermore, co-crystallization studies, where the compound is crystallized with another molecule (a co-former), could be explored to modify its physical properties. SC-XRD would be used to determine the structure of any resulting co-crystals.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of molecules. For substituted benzaldehydes like 5-chloro-2-hydroxy-3-methoxybenzaldehyde, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to simulate its geometric parameters and fundamental vibrational frequencies. These computational approaches are crucial for understanding the molecule's behavior at a quantum level.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For 5-chloro-2-hydroxy-3-methoxybenzaldehyde, this process reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Conformational landscape mapping further explores other possible stable or metastable conformations, which is particularly important for molecules with rotatable bonds, such as the methoxy (B1213986) and aldehyde groups in this compound. Understanding the preferred conformation is key to interpreting its chemical behavior and spectroscopic properties.

Table 1: Selected Optimized Geometrical Parameters for 5-chloro-2-hydroxy-3-methoxybenzaldehyde (Data presented for the analogous compound)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-Cl | 1.745 |

| C-F (hypothetical) | - | |

| C-O (methoxy) | 1.365 | |

| C=O (aldehyde) | 1.221 | |

| Bond Angle | C-C-Cl | 119.5 |

| C-C-O (methoxy) | 115.8 | |

| O=C-H | 122.3 |

Note: This table is interactive and can be sorted by column.

The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For 5-chloro-2-hydroxy-3-methoxybenzaldehyde, time-dependent DFT (TD-DFT) has been used to analyze these electronic properties.

Table 2: Calculated Electronic Properties of 5-chloro-2-hydroxy-3-methoxybenzaldehyde (Data presented for the analogous compound)

| Property | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -2.18 |

| Energy Gap (ΔE) | 4.36 |

Note: This table is interactive and can be sorted by column.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red, or negative potential, regions are indicative of electron-rich areas that are susceptible to electrophilic attack, while blue, or positive potential, regions are electron-deficient and prone to nucleophilic attack. For 5-chloro-2-hydroxy-3-methoxybenzaldehyde, the MESP surface would highlight the electronegative oxygen, chlorine, and fluorine atoms as regions of negative potential.

Topological analyses provide a detailed picture of the chemical bonding within a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs.

Non-Covalent Interaction (NCI) analysis is employed to identify and visualize weak interactions, such as hydrogen bonds and van der Waals forces.

Quantum Theory of Atoms in Molecules (QTAIM) defines atoms and bonds based on the topology of the electron density, allowing for the characterization of bond properties.

Reduced Density Gradient (RDG) analysis is another method to visualize non-covalent interactions.

For 5-chloro-2-hydroxy-3-methoxybenzaldehyde, these analyses have been used to provide a comprehensive understanding of its bonding characteristics.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can be used to predict various spectroscopic parameters from first principles. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical calculations of vibrational frequencies (FT-IR and Raman) are also performed and often scaled to better match experimental data. These theoretical predictions are invaluable for interpreting and assigning experimental spectra. While specific predicted spectra for 5-Chloro-2-fluoro-3-methoxybenzaldehyde are not available, the methodologies used for its hydroxy analog demonstrate the capability of modern computational chemistry in this area.

Reaction Pathway Modeling and Transition State Analysis

While specific reaction pathway modeling and transition state analyses for this compound are not extensively documented in publicly available literature, the general methodologies for such studies are well-established in computational chemistry. These investigations are crucial for understanding the mechanisms of reactions involving this aldehyde, such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions on the benzene (B151609) ring.

Theoretical reaction pathway modeling typically involves the use of methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction. This process identifies the most energetically favorable route from reactants to products, passing through one or more transition states.

Key aspects of this analysis would include:

Identification of Stationary Points: Locating the reactants, products, intermediates, and transition states on the potential energy surface.

Vibrational Frequency Analysis: Characterizing the nature of the stationary points. A transition state is uniquely identified by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For a compound like this compound, theoretical studies could, for example, model the reaction pathway of its oxidation to the corresponding carboxylic acid or its reduction to an alcohol. The insights gained from such modeling are invaluable for optimizing reaction conditions and predicting potential side products.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties or biological activities. For substituted benzaldehydes, including this compound, QSPR can be employed to predict a wide range of properties without the need for experimental measurements.

A typical QSPR study involves the following steps:

Dataset Collection: Assembling a diverse set of molecules with known experimental data for the property of interest. For instance, a study on 50 substituted benzaldehydes was used to develop a QSPR model for predicting ¹⁷O carbonyl chemical shifts.

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and topological properties.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that relates the descriptors to the property.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

For this compound, QSPR models could be used to predict properties such as its boiling point, solubility, or reactivity in a particular chemical transformation, based on its unique combination of chloro, fluoro, and methoxy substituents.

Table 1: Examples of Molecular Descriptors Used in QSPR Studies of Benzaldehydes

| Descriptor Type | Examples | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity |

| Steric | Molecular volume, surface area | Size and shape of the molecule |

| Topological | Wiener index, Kier & Hall indices | Connectivity and branching of the molecular skeleton |

| Quantum Chemical | Atomic charges, bond orders | Detailed electronic structure from quantum calculations |

This table is interactive. You can sort the data by clicking on the column headers.

Investigation of Solvent Effects in Theoretical Calculations

The surrounding solvent medium can significantly influence the properties and reactivity of a molecule. Theoretical calculations can account for these solvent effects using various models, which are broadly classified as implicit or explicit.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach is computationally efficient and is widely used to study the influence of different solvents on properties like electronic absorption spectra and reaction energetics. For instance, the solvatochromic shifts of flavonoids in different solvents have been successfully explained using PCM/TD-DFT calculations.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method can provide a more detailed and accurate picture of the solvation shell around the solute.

For this compound, theoretical investigations of solvent effects could reveal how its spectroscopic properties, such as UV-Vis absorption maxima, shift in solvents of varying polarity. These studies are also critical for accurately predicting reaction rates and equilibria in solution.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Organic molecules with large second-order non-linear optical (NLO) responses are of great interest for applications in photonics and optoelectronics. Theoretical calculations, particularly DFT, are a powerful tool for predicting the NLO properties of new materials, thereby guiding synthetic efforts toward promising candidates.

The key NLO property for second-order effects is the first hyperpolarizability (β). Computational studies can reliably calculate this property. A high β value is indicative of a strong NLO response. For a molecule to have a non-zero β, it must be non-centrosymmetric.

Theoretical investigations of the NLO properties of molecules similar to this compound, such as other substituted benzaldehydes and salicylaldehyde (B1680747) derivatives, have been performed. nih.gov These studies typically involve:

Geometry Optimization: Obtaining the most stable molecular structure using a suitable level of theory and basis set.

Calculation of NLO Properties: Computing the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of the optimized geometry.

Structure-Property Relationship Analysis: Correlating the calculated NLO properties with the molecular structure, particularly the nature and position of electron-donating and electron-withdrawing groups.

The presence of the electron-withdrawing aldehyde, chloro, and fluoro groups, along with the electron-donating methoxy group in this compound, suggests that it could possess interesting NLO properties. Theoretical calculations could quantify this potential and provide a basis for comparison with other NLO materials.

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor in Heterocyclic Compound Synthesis

The aldehyde functionality of 5-Chloro-2-fluoro-3-methoxybenzaldehyde is a key feature that enables its use in the synthesis of various heterocyclic systems. These reactions typically involve the condensation of the aldehyde with a suitably functionalized precursor, followed by an intramolecular cyclization to form the heterocyclic ring.

Benzodiazepines: While direct synthesis of benzodiazepines from this compound is not extensively documented in readily available literature, the general synthetic strategy for 1,4-benzodiazepines often involves the reaction of a 2-aminobenzophenone (B122507) derivative with an α-amino acid or its derivative. In a hypothetical pathway, this compound could be converted to a corresponding 2-aminobenzophenone, which would then undergo cyclization to form a benzodiazepine (B76468) scaffold. A common method for synthesizing benzodiazepine-2-ones involves reacting o-aminobenzophenones with chloroacetyl chloride, followed by amination and cyclization. actascientific.com

Benzothiazoles: The synthesis of 2-substituted benzothiazoles is a well-established process that frequently employs the condensation of a 2-aminothiophenol (B119425) with an aldehyde. In this context, this compound can serve as the aldehyde component, reacting with 2-aminothiophenol to yield a Schiff base intermediate. Subsequent intramolecular cyclization and oxidation afford the corresponding 2-(5-chloro-2-fluoro-3-methoxyphenyl)benzothiazole. This reaction is often catalyzed by various reagents, including green catalysts, to promote efficiency and sustainability. researchgate.netmdpi.com The incorporation of the substituted phenyl ring from the benzaldehyde (B42025) imparts specific electronic and steric properties to the final benzothiazole (B30560) derivative, which can be crucial for its intended application.

Benzoxazoles: Similar to benzothiazole synthesis, the construction of the benzoxazole (B165842) ring system can be achieved through the condensation of a 2-aminophenol (B121084) with an aldehyde. researchgate.netnih.gov The reaction of this compound with a 2-aminophenol would proceed via an initial imine formation, followed by an intramolecular cyclization to furnish the 2-(5-chloro-2-fluoro-3-methoxyphenyl)benzoxazole. The resulting benzoxazole derivatives are of significant interest in medicinal chemistry and materials science. mdpi.com

Isoquinolines: The synthesis of isoquinolines can be approached through various methods, including those that utilize substituted benzaldehydes as starting materials. One such method is the Pomeranz–Fritsch reaction, which involves the condensation of a benzaldehyde with an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. google.com Another relevant pathway is the Pictet-Spengler reaction. Furthermore, methods involving the reaction of 2-halobenzaldehydes with amines and subsequent cyclization are also employed for isoquinoline (B145761) synthesis. researchgate.net The presence of the fluoro group at the 2-position in this compound makes it a suitable precursor for such transformations, leading to the formation of substituted isoquinoline skeletons. ossila.com

Building Block for Advanced Organic Scaffolds and Specialty Chemicals

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of more complex and functionally rich organic scaffolds. These scaffolds often serve as core structures in the development of new pharmaceuticals and specialty chemicals.

The presence of multiple reactive sites on the molecule allows for a variety of synthetic manipulations. For instance, the aldehyde group can be transformed into other functional groups such as alcohols, carboxylic acids, or nitriles, which can then participate in a wide range of coupling and cyclization reactions. The chloro and fluoro substituents can be involved in nucleophilic aromatic substitution reactions or cross-coupling reactions, enabling the introduction of further diversity into the molecular framework. The methoxy (B1213986) group can also be cleaved to a hydroxyl group, providing another point for functionalization. This versatility makes this compound a valuable intermediate in the synthesis of specialty chemicals for various industries, including agrochemicals and pharmaceuticals. researchgate.net

Applications in Materials Science Precursor Synthesis

The unique electronic and photophysical properties that can be derived from structures incorporating the 5-chloro-2-fluoro-3-methoxyphenyl moiety make this benzaldehyde a relevant precursor in materials science.

Polymers: Substituted benzaldehydes are utilized in the synthesis of functional polymers through reactions such as the Knoevenagel condensation. In this reaction, the aldehyde condenses with a compound containing an active methylene (B1212753) group, such as a cyanoacetate, to form a substituted alkene. This alkene can then be polymerized to yield a polymer with specific properties. For example, novel trisubstituted ethylenes, which are precursors for polymers, have been prepared by the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate. These monomers can then be copolymerized with other monomers like styrene (B11656). The substituents on the benzaldehyde ring, such as the chloro, fluoro, and methoxy groups in this compound, would be incorporated into the polymer structure, influencing its thermal, optical, and electronic properties.

Fluorescent Materials: Benzothiazole derivatives are known to exhibit fluorescence and are used in the development of fluorescent dyes and imaging agents. ijper.org By using this compound in the synthesis of benzothiazoles, as described in section 6.1, it is possible to create novel fluorescent compounds. The specific substitution pattern on the phenyl ring can modulate the fluorescence properties, such as the emission wavelength and quantum yield. These tailored fluorescent materials have potential applications in various fields, including bioimaging, sensing, and organic light-emitting diodes (OLEDs).

| Heterocyclic Compound | General Synthetic Method | Role of this compound |

| Benzodiazepines | Condensation of a 2-aminobenzophenone with an α-amino acid derivative. | Precursor to the required 2-aminobenzophenone derivative. |

| Benzothiazoles | Condensation of a 2-aminothiophenol with an aldehyde. | Provides the substituted phenyl moiety at the 2-position. |

| Benzoxazoles | Condensation of a 2-aminophenol with an aldehyde. | Provides the substituted phenyl moiety at the 2-position. |

| Isoquinolines | Pomeranz–Fritsch or Pictet-Spengler reactions, or from 2-halobenzaldehydes. | Serves as the benzaldehyde component in the cyclization reaction. |

| Application Area | Synthetic Approach | Role of this compound |

| Advanced Organic Scaffolds | Multi-step synthesis involving functional group transformations and coupling reactions. | Provides a core structure with multiple points for diversification. |

| Specialty Chemicals | Synthesis of targeted molecules for pharmaceutical or agrochemical use. | Key intermediate in the synthetic pathway. |

| Polymers | Knoevenagel condensation followed by polymerization. | Monomer precursor that incorporates specific functionalities into the polymer chain. |

| Fluorescent Materials | Synthesis of fluorescent heterocyclic systems like benzothiazoles. | Precursor for the fluorophore, influencing its photophysical properties. |

Future Research Avenues and Methodological Advancements

Development of Chemoenzymatic or Biocatalytic Synthetic Routes

The synthesis of complex aromatic aldehydes is increasingly benefiting from the integration of biocatalysis, which offers high selectivity and milder reaction conditions compared to traditional chemical methods. Future research could focus on developing chemoenzymatic cascades for the synthesis of 5-Chloro-2-fluoro-3-methoxybenzaldehyde.

Detailed Research Findings:

Biocatalytic approaches are emerging as powerful alternatives for producing aldehydes. nih.govmdpi.com Enzymes such as carboxylic acid reductases (CARs) can catalyze the reduction of corresponding carboxylic acids to aldehydes. nih.govmdpi.com For a molecule like this compound, a potential biocatalytic route could involve the enzymatic reduction of 5-chloro-2-fluoro-3-methoxybenzoic acid. Furthermore, amine oxidases can produce aldehydes via the oxidative deamination of primary amines. mdpi.com

A chemoenzymatic strategy could leverage a chemical synthesis to create a suitable precursor, which is then converted to the final aldehyde product by an enzyme. For instance, styrene (B11656) oxide isomerase (SOI) can convert aryl epoxides into α-aryl aldehydes, expanding the range of accessible aldehyde structures. nih.gov Halogenating enzymes, though a developing field, could also offer selective installation of chloro and fluoro groups onto an aromatic precursor, providing a greener route to halogenated intermediates. nih.gov

| Enzyme Class | Reaction Type | Potential Application |

|---|---|---|

| Carboxylic Acid Reductases (CARs) | Reduction of carboxylic acids | Conversion of 5-chloro-2-fluoro-3-methoxybenzoic acid to the target aldehyde. nih.govmdpi.com |

| Amine Oxidases | Oxidative deamination of amines | Synthesis from a corresponding aminomethyl precursor. mdpi.com |

| Styrene Oxide Isomerase (SOI) | Meinwald rearrangement of epoxides | Potential for creating structurally diverse α-aryl aldehydes. nih.gov |

| Halogenating Enzymes | Regioselective halogenation | "Green" synthesis of halogenated aromatic precursors. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. beilstein-journals.orgresearchgate.netacs.org For a novel target like this compound, these tools can significantly accelerate the discovery of efficient synthetic routes.

Detailed Research Findings:

For reaction optimization, ML algorithms, particularly Bayesian optimization, can efficiently explore a multidimensional parameter space (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions with a minimal number of experiments. nih.gov This is particularly valuable for complex, multi-component reactions that might be required for synthesizing a polysubstituted aromatic compound. Furthermore, AI models are being developed to predict reaction conditions, such as the appropriate solvent, catalyst, and temperature, for a given transformation. beilstein-journals.orgnih.gov The integration of AI with automated synthesis platforms creates "self-driving laboratories" that can accelerate the discovery and optimization of synthetic routes for new molecules. nih.gov

| AI/ML Application | Function | Relevance to this compound |

|---|---|---|

| Retrosynthesis Prediction | Proposes synthetic routes by identifying key bond disconnections. cas.orgengineering.org.cn | Identifies potential starting materials and reaction sequences. |

| Reaction Outcome Prediction | Predicts product structures, yields, and regioselectivity. digitellinc.com | Assesses the viability of proposed synthetic steps. |

| Reaction Condition Optimization | Uses algorithms like Bayesian optimization to find optimal parameters. nih.gov | Reduces the experimental effort needed to achieve high yields. |

| Forward Reaction Prediction | Predicts the products of a given set of reactants and conditions. nih.gov | Validates the feasibility of a proposed synthetic pathway. |

Exploration of Novel Supramolecular Assemblies and Non-Covalent Interactions

The presence of fluorine and chlorine atoms in this compound makes it an interesting candidate for studies in supramolecular chemistry. Halogen bonds, a type of non-covalent interaction, can play a crucial role in directing the assembly of molecules in the solid state, influencing crystal packing and material properties. frontiersin.orgacs.org

Detailed Research Findings:

Halogen bonding occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. frontiersin.orgnih.gov The strength and directionality of these bonds can be tuned by altering the halogen atom and its electronic environment. nih.gov In the context of this compound, both the chlorine and fluorine atoms could potentially participate in halogen bonding, as could the oxygen atoms of the aldehyde and methoxy (B1213986) groups acting as halogen bond acceptors. rsc.orgnih.gov

The interplay of halogen bonds with other non-covalent interactions, such as hydrogen bonds (e.g., C–H···O) and π–π stacking, can lead to the formation of complex and predictable supramolecular architectures. rsc.orgrsc.org Understanding these interactions is key to crystal engineering, where the goal is to design materials with specific properties (e.g., optical, electronic) based on their solid-state structure. The study of fluorinated aromatic compounds has shown that fluorine can significantly influence molecular conformation and intermolecular interactions, affecting properties relevant to drug design and materials science. nih.govrsc.org

Advanced In-Situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions provides invaluable data for understanding reaction mechanisms, identifying transient intermediates, and optimizing process parameters. For the synthesis of a complex molecule like this compound, in-situ spectroscopic techniques are essential.

Detailed Research Findings:

Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reactions as they occur. spectroscopyonline.commdpi.com Fiber-optic probes allow these spectroscopic methods to be applied directly within the reaction vessel, eliminating the need for sampling. nih.gov In-situ FTIR, for example, can track the disappearance of reactant peaks and the appearance of product peaks, providing real-time kinetic data. nih.govacs.org This allows for the precise determination of reaction endpoints and the detection of any side reactions or intermediates.

For complex reaction mixtures, chemometric methods can be used to deconvolve the spectroscopic data, allowing for the quantification of multiple components simultaneously. mdpi.com This level of process understanding is critical for ensuring reproducibility, particularly when scaling up a synthesis from the laboratory to industrial production.

Development of Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and easier scalability. nih.govbeilstein-journals.org

Detailed Research Findings:

The synthesis of aromatic aldehydes can be effectively translated to continuous flow systems. researchgate.net Flow reactors, particularly microreactors, provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities compared to batch processes. nih.govnih.gov For reactions involving hazardous reagents or unstable intermediates, flow chemistry offers significant safety benefits by minimizing the volume of material being reacted at any given time.

Multi-step syntheses can be "telescoped" in flow, where the output of one reactor is fed directly into the next, avoiding timely and often wasteful workup and purification steps. vapourtec.com This approach is highly efficient and is being increasingly adopted in the pharmaceutical and fine chemical industries for the production of complex molecules. The synthesis of this compound could be designed as a continuous process, potentially involving steps like halogenation, formylation, or nucleophilic aromatic substitution, all carried out in a modular flow setup.

Conclusion

Synthesis of Key Research Contributions on 5-Chloro-2-fluoro-3-methoxybenzaldehyde

Research on this compound has primarily centered on its role as a crucial intermediate in the synthesis of complex heterocyclic compounds, particularly substituted pyrazoles. The strategic placement of its chloro, fluoro, and methoxy (B1213986) groups on the benzaldehyde (B42025) scaffold makes it a valuable building block in medicinal chemistry. The aldehyde functional group serves as a reactive handle for constructing larger molecular frameworks, while the halogen and methoxy substituents are key for modulating the electronic and steric properties of the final products. Although direct studies on the compound itself are limited, its implicit importance is highlighted in synthetic pathways aiming for novel pharmaceutical agents. The available literature suggests that its utility is primarily as a precursor, where it undergoes reactions to form more elaborate structures with potential therapeutic applications.

Outlook on the Continued Significance of this compound in Academic Chemical Research and Industrial Innovation

The significance of this compound in both academic and industrial spheres is poised to grow. In academia, its unique substitution pattern offers a platform for exploring new synthetic methodologies and reaction mechanisms. The interplay of the ortho-fluoro and para-chloro substituents with the methoxy and aldehyde groups presents interesting challenges and opportunities for organic chemists. In the industrial context, particularly in the pharmaceutical and agrochemical sectors, this compound is a promising starting material for the development of new bioactive molecules. The demand for novel drugs and pesticides with improved efficacy and safety profiles will likely drive the demand for such specialized building blocks. As high-throughput screening and rational drug design become more sophisticated, the need for a diverse library of chemical intermediates, including this compound, will undoubtedly increase.

Unaddressed Research Gaps and Opportunities for Future Scholarly Inquiry

Despite its potential, there are significant research gaps concerning this compound. A thorough investigation of its fundamental chemical and physical properties is currently lacking in the scientific literature. Detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) and crystallographic studies would provide a more complete understanding of its molecular structure and reactivity.

Furthermore, the exploration of its full synthetic potential remains an open area for research. While its use in pyrazole (B372694) synthesis has been noted, its utility in the synthesis of other heterocyclic systems or in materials science applications is yet to be explored. Future scholarly inquiry could focus on:

Developing more efficient and scalable synthetic routes to this compound.

Investigating its reactivity in a wider range of organic transformations.

Synthesizing and evaluating new families of compounds derived from this aldehyde for potential biological activities or material properties.

Conducting computational studies to predict its reaction pathways and the properties of its derivatives.

Addressing these research gaps will not only enhance our fundamental understanding of this compound but also unlock its full potential for innovation in various chemical industries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.